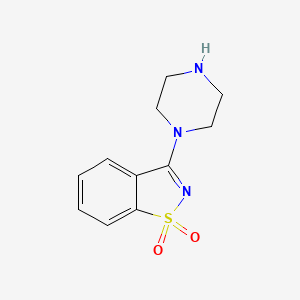

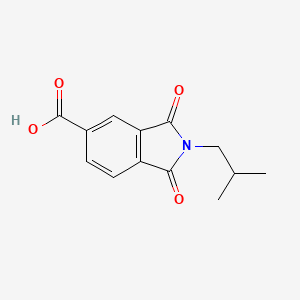

![molecular formula C16H10O8 B1269303 [1,1'-Biphenyl]-3,3',4,4'-tetracarbonsäure CAS No. 22803-05-0](/img/structure/B1269303.png)

[1,1'-Biphenyl]-3,3',4,4'-tetracarbonsäure

Übersicht

Beschreibung

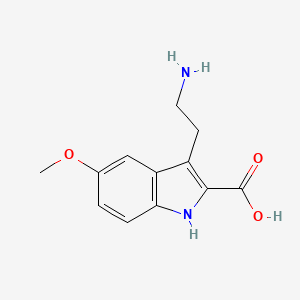

[1,1’-Biphenyl]-3,3’,4,4’-tetracarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 3, 3’, 4, and 4’ positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

[1,1’-Biphenyl]-3,3’,4,4’-tetracarboxylic acid is utilized in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Wirkmechanismus

Target of Action

It is known that the compound is used as an important monomer in the preparation of a variety of thermoplastics and high-performance polyimides .

Mode of Action

The interaction of 3,3’,4,4’-Biphenyltetracarboxylic acid with its targets involves a series of chemical reactions. The compound is converted to 3,3’,4,4’-biphenyl dianhydride after dehydration . This dianhydride can then be polymerized with a variety of diamines to obtain polyimide insulating materials .

Biochemical Pathways

The synthesis of 3,3’,4,4’-Biphenyltetracarboxylic acid involves a reductive coupling reaction, which starts from 4-halogeno-o-phthalic acid salt or 4-halogeno-o-phthalic anhydride or 4-halogeno-o-phthalic acid ester, through a dehalogenation-dimerization reaction in the presence of palladium carbon . The oxidative coupling reaction of dimethyl phthalate (DMP) under oxygen pressure in the presence of palladium acetate is another well-known method .

Pharmacokinetics

It is known that the compound is used in the synthesis of high-performance polyimides, which have excellent thermal and oxidative stability .

Result of Action

The molecular and cellular effects of 3,3’,4,4’-Biphenyltetracarboxylic acid’s action result in the formation of high-performance polyimides. These polyimides have excellent thermal, oxidative stability, and excellent mechanical properties . They are widely employed in many fields such as aerospace, spaceflight, mechanical engineering, chemical engineering, microelectronics, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’,4,4’-Biphenyltetracarboxylic acid. For instance, the compound has been successfully used as a gas chromatographic stationary phase to prepare a packed column for the separation of benzene/cyclohexane and toluene/methylcyclohexane . The electron-deficient cavity of the compound enables the prepared packed column to be used in the high-resolution gas chromatographic separation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,4,4’-tetracarboxylic acid typically involves the oxidation of [1,1’-Biphenyl]-3,3’,4,4’-tetramethyl compound. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium. The reaction is carried out under reflux conditions to ensure complete oxidation of the methyl groups to carboxylic acid groups.

Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-3,3’,4,4’-tetracarboxylic acid may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Types of Reactions:

Oxidation: [1,1’-Biphenyl]-3,3’,4,4’-tetracarboxylic acid can undergo further oxidation reactions, although it is already in a highly oxidized state.

Reduction: The compound can be reduced to form [1,1’-Biphenyl]-3,3’,4,4’-tetrahydroxy compound using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products:

Oxidation: Further oxidized derivatives.

Reduction: [1,1’-Biphenyl]-3,3’,4,4’-tetrahydroxy compound.

Substitution: Halogenated or nitrated biphenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

- [1,1’-Biphenyl]-2,2’,3,3’-tetracarboxylic acid

- [1,1’-Biphenyl]-4,4’-dicarboxylic acid

- [1,1’-Biphenyl]-2,2’-dicarboxylic acid

Comparison:

- Structural Differences: The position and number of carboxylic acid groups vary among these compounds, affecting their chemical reactivity and physical properties.

- Unique Properties: [1,1’-Biphenyl]-3,3’,4,4’-tetracarboxylic acid has a unique arrangement of carboxylic acid groups that provides distinct reactivity patterns and potential applications compared to its analogs.

Eigenschaften

IUPAC Name |

4-(3,4-dicarboxyphenyl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBALUPVVFCEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353943 | |

| Record name | biphenyl-3,3',4,4'-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22803-05-0 | |

| Record name | 3,3′,4,4′-Biphenyltetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22803-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | biphenyl-3,3',4,4'-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,3',4,4'-Biphenyltetracarboxylic acid?

A1: 3,3',4,4'-Biphenyltetracarboxylic acid has a molecular formula of C16H10O8 and a molecular weight of 330.25 g/mol.

Q2: What spectroscopic data is available for characterizing 3,3',4,4'-Biphenyltetracarboxylic acid?

A: Researchers commonly use Fourier-transform infrared spectroscopy (FTIR) to characterize 3,3',4,4'-Biphenyltetracarboxylic acid and its derivatives. [] This technique helps identify characteristic functional groups, such as carboxylic acids and aromatic rings.

Q3: Why is 3,3',4,4'-Biphenyltetracarboxylic acid often used in the production of polyimides?

A: Polyimides derived from 3,3',4,4'-Biphenyltetracarboxylic acid are known for their excellent thermal stability, mechanical strength, and chemical resistance. [, , , , , ] These properties make them suitable for demanding applications like high-temperature films, coatings, and electronic components.

Q4: How does the incorporation of 3,3',4,4'-Biphenyltetracarboxylic acid affect the properties of polyimide films?

A: Studies show that increasing the content of 3,3',4,4'-Biphenyltetracarboxylic acid units in polyimide films generally enhances their stiffness and gas barrier properties. [] This is attributed to the rigid structure of the biphenyl unit, which enhances chain packing and reduces free volume within the polymer matrix.

Q5: Are there any limitations to using polyimides derived from 3,3',4,4'-Biphenyltetracarboxylic acid?

A: While known for their excellent properties, polyimides derived from 3,3',4,4'-Biphenyltetracarboxylic acid can be challenging to process due to their high glass transition temperatures and limited solubility in common organic solvents. [, , , ]

Q6: How do researchers address the processing challenges of 3,3',4,4'-Biphenyltetracarboxylic acid-based polyimides?

A6: Various strategies are employed to improve the processability of these polyimides, including:

- Copolymerization: Introducing flexible linkages or other monomers into the polymer backbone can enhance solubility and lower the glass transition temperature. [, , ]

- Use of specific solvents: Certain high-boiling polar aprotic solvents, such as N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO), are effective in dissolving these polyimides. []

- Alternative curing techniques: Techniques like variable frequency microwave (VFM) curing allow for rapid and efficient imidization, potentially reducing processing time and improving film properties. [, ]

Q7: How does the structure of the diamine component influence the properties of polyimides synthesized with 3,3',4,4'-Biphenyltetracarboxylic acid?

A: Research demonstrates that the diamine structure significantly affects the final polyimide properties. For example, polyimides made with p-phenylenediamine exhibit higher hardness compared to those synthesized with more flexible diamines like 4,4′-oxydiphenylene diamine or 4,4′-sulfonyldiphenylene diamine. [] This difference arises from the variations in chain packing and intermolecular interactions influenced by the diamine structure.

Q8: How is 3,3',4,4'-Biphenyltetracarboxylic acid typically synthesized?

A: A common synthesis route involves a multi-step process starting from phthalic anhydride. This process includes bromination, coupling reactions using palladium catalysts, and subsequent hydrolysis and dehydration steps to yield the final 3,3',4,4'-Biphenyltetracarboxylic acid dianhydride (BPDA). [, , ]

Q9: What are some other applications of 3,3',4,4'-Biphenyltetracarboxylic acid and its derivatives besides polyimide synthesis?

A9: This compound and its derivatives have found application in various fields, including:

- Metal-Organic Frameworks (MOFs): 3,3',4,4'-Biphenyltetracarboxylic acid can act as an organic linker in the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. [, , , , , ]

- Luminescent materials: Some metal complexes incorporating 3,3',4,4'-Biphenyltetracarboxylic acid exhibit interesting luminescent properties, making them potential candidates for applications in sensors and display technologies. [, ]

- Antibacterial coatings: Research suggests that 3,3',4,4'-Biphenyltetracarboxylic acid can be used to modify the surface of materials like poly(vinyl alcohol) and enhance their antibacterial properties. []

Q10: What role does computational chemistry play in the study of 3,3',4,4'-Biphenyltetracarboxylic acid and its derivatives?

A: Computational techniques like molecular docking and molecular dynamics simulations can provide valuable insights into the interactions of 3,3',4,4'-Biphenyltetracarboxylic acid with other molecules, such as proteins or metal ions. [] These simulations can aid in:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

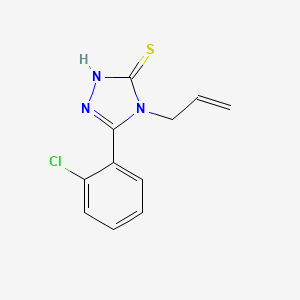

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

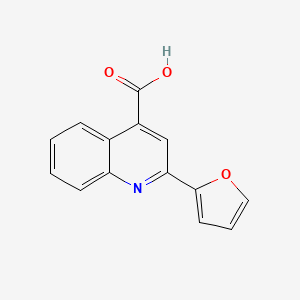

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)